

Calteridol calcium solvent recovery optimization

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Compound Focus: Calteridol calcium

CAS No.: 121915-83-1

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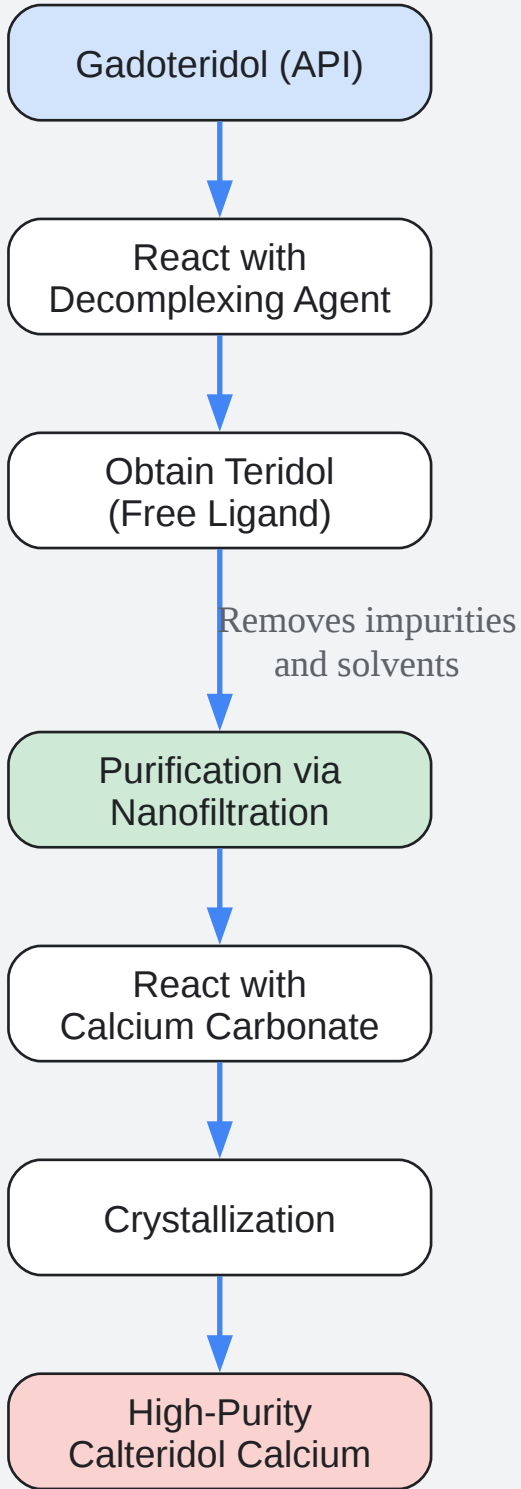
What is Calteridol Calcium?

Calteridol calcium is a calcium complex used in the pharmaceutical industry. Its primary identified use is as an **excipient** (an inactive ingredient) in the gadolinium-based MRI contrast agent **ProHance** (gadoteridol), which is marketed by Bracco Diagnostics Inc [1]. In this context, it functions as a stabilizing agent. An excess of the complex-forming ligand is used in its calcium salt form to prevent the release of free gadolinium ions, thereby improving the safety profile of the contrast agent [2].

Synthesis and solvent recovery process of Calteridol Calcium

The following diagram outlines a patented method for producing **Calteridol calcium**, which includes a key solvent recovery and purification step.

Calteridol Calcium Synthesis



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The synthesis begins with **Gadoteridol**, the active pharmaceutical ingredient (API) of ProHance [2] [3]. A decomplexing agent (e.g., an organic acid and an ion-exchange resin) is used to remove the gadolinium ion, yielding the free organic ligand, **Teridol** [2]. The critical purification and solvent recovery step involves passing the Teridol solution through a **nanofilter** to remove impurities and likely to facilitate solvent recovery [2]. The purified Teridol is then reacted with calcium carbonate and crystallized to yield the final high-purity **Calteridol calcium** product [2].

Solvent Recovery in Separation Processes

While not specific to **Calteridol calcium**, recent research highlights key challenges and factors in optimizing solvent recovery for similar chemical processes, particularly in the separation of rare-earth elements.

The table below summarizes the effects of different Polar Molecular Organic Solvents (PMOS) on separation processes, which is a key consideration for recovery optimization [4].

Solvent	Dielectric Constant	Impact on Process Efficiency	Key Challenge for Recovery
Ethanol	Low	Increases metal ion sorption efficiency [4]	Significant mutual miscibility and potential for extractant loss [4]
Ethylene Glycol	Medium	Moderate efficiency	High boiling point complicates distillation
Formamide	High	Lower metal ion sorption efficiency [4]	High water solubility and boiling point
Methanol	Low	Increases metal ion sorption efficiency [4]	High volatility and flammability

A major challenge in processes using these solvents is **mutual miscibility**, where the solvent and the aqueous/organic phase mix, leading to losses [4]. Furthermore, in processes involving specialized resins, the active functional molecules can leach out, especially when using ethanolic solutions, reducing the effectiveness of the resin and contaminating the solvent stream [4].

FAQs and Troubleshooting Guides

Based on the available information, here are some potential issues and general guidance.

FAQ 1: Why is solvent recovery important in the production of Calteridol calcium?

- **Answer:** Efficient solvent recovery is crucial for **process economics** (reducing raw material costs) and **environmental compliance**. The nanofiltration step in the synthesis is a key area where solvent recovery can be optimized [2].

FAQ 2: What is a common challenge when recovering solvents like ethanol?

- **Answer:** A primary challenge is **mutual miscibility**, where the solvent mixes with other process liquids, causing losses and making purification difficult [4]. Additionally, **extractant loss** from chromatography resins into the solvent can occur, degrading the resin and contaminating the solvent [4].

Troubleshooting Guide: Low Solvent Recovery Yield

Observed Problem	Potential Cause	Suggested Investigation
Low solvent recovery yield	High mutual miscibility with aqueous phase	Test solvents with different dielectric constants [4]
Solvent purity compromised after recovery	Leaching of compounds from ion-exchange/resins	Analyze for leached extractants (e.g., Aliquat 336, TODGA) [4]
Degradation of final product	Contaminants in recycled solvent	Implement stricter purification (e.g., activated carbon, redistillation) between batches

Suggested Experimental Optimization Protocol

To address the lack of specific data, here is a proposed experimental methodology you can use to optimize solvent recovery, based on general principles from the search results.

Objective: To evaluate and optimize the recovery and purity of ethanol from the Teridol purification stream.

Materials:

- Feed: Process stream from the nanofiltration step post-Teridol synthesis [2].
- Solvents: Ethanol, ethylene glycol, formamide for comparison [4].
- Equipment: Rotary evaporator, distillation setup, analytical HPLC/IC.

Methodology:

- **Simulate the Stream:** Create a simulated solution of Teridol in various PMOS (ethanol, ethylene glycol, formamide) [4].
- **Recovery Process:** Subject the solutions to different recovery methods (e.g., low-pressure distillation, fractional distillation).
- **Quantify Recovery:** Precisely measure the volume and weight of the recovered solvent to calculate the **percentage recovery**.
- **Assess Purity:** Analyze the recovered solvent using techniques like:
 - **Gas Chromatography (GC):** To detect residual water or organic impurities.
 - **Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES):** To check for inorganic/metal ion contamination [4].
- **Test Reusability:** Use the recovered and purified solvent in a new Calteridol synthesis cycle and measure the yield and purity of the final product to confirm it meets specifications.

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